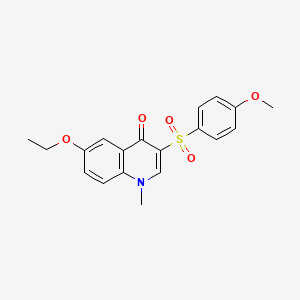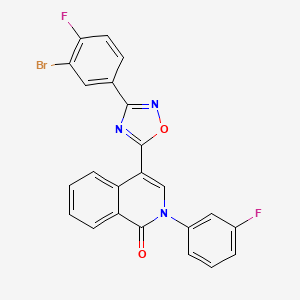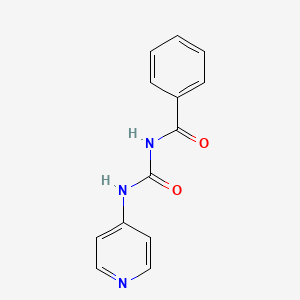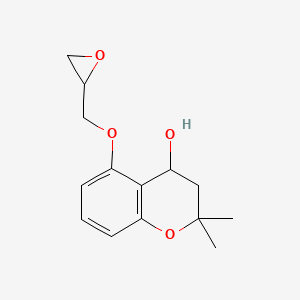![molecular formula C21H27N5O2S2 B2402994 2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1189493-90-0](/img/structure/B2402994.png)
2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in several studies. For instance, one method involves the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . Another method involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine”, can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Pyrimidine derivatives demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
Anticancer Applications
Pyrido[2,3-d]pyrimidines, which include the compound , have been identified as potential anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Applications
In addition to their anticancer properties, pyrido[2,3-d]pyrimidines also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
CNS Depressive Applications
Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activities . This suggests they could be used in the treatment of conditions related to the central nervous system.
Anticonvulsant Applications
The anticonvulsant activities of pyrido[2,3-d]pyrimidines have also been noted . This indicates their potential use in the management of seizure disorders.
Antipyretic Applications
Pyrido[2,3-d]pyrimidines have been found to have antipyretic (fever-reducing) activities . This suggests they could be used in the treatment of feverish conditions.
Inhibition of Src Family Tyrosine Kinases
The compound “2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a potent and selective inhibitor of the Src family tyrosine kinases . This makes it a useful tool for probing the involvement of Src family tyrosine kinases in cellular signaling .
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a related class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Related pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase . They bind to the kinase domain of the protein, preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Biochemical Pathways
Related pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit the egfr signaling pathway , which plays a crucial role in cell proliferation, survival, and differentiation.
Pharmacokinetics
Related compounds such as pp2, a potent and selective inhibitor of the src family tyrosine kinases, are soluble in dmso at a concentration of 25 mg/ml .
Result of Action
Related pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anti-proliferative activity , suggesting that they may inhibit cell growth and proliferation.
Future Directions
properties
IUPAC Name |
N-ethyl-1-[6-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S2/c1-3-22-21(28)15-7-9-26(10-8-15)18-12-20(24-14-23-18)30-13-19(27)25-16-5-4-6-17(11-16)29-2/h4-6,11-12,14-15H,3,7-10,13H2,1-2H3,(H,22,28)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSYXBDDOKKTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)




![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)
![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2402922.png)

![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)
![N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2402929.png)
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)